molecular formula C11H20N2O5 B8266127 (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B8266127
M. Wt: 260.29 g/mol
InChI Key: CGMQVXPBMLTDSL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate ( 138848-53-0) is a high-value chiral amino acid derivative designed for advanced research and development. This compound serves as a critical synthetic intermediate, particularly in the construction of complex molecules for pharmaceutical applications. Its molecular structure, which features a protected amine (Boc group) and a methyl ester, makes it a versatile building block for peptide synthesis and medicinal chemistry. The stereospecific (S)-configuration at the chiral center is essential for ensuring the desired biological activity and properties in the final target molecules. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. Its application is highlighted in patented processes for the preparation of key intermediates, such as (S)-tert-butyl 4,5-diamino-5-oxopentanoate . Proper handling and storage are required; it should be kept sealed in a dry environment at 2-8°C to maintain stability . As with all chemicals of this nature, users should refer to the Safety Data Sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

methyl (4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQVXPBMLTDSL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Formation via Meldrum’s Acid

The initial step involves converting N-Boc-protected glutamine into a β-keto ester intermediate. This is achieved through a coupling reaction with Meldrum’s acid under carbodiimide activation:

  • Activation : Boc-Glu-OH (1a–c) reacts with Meldrum’s acid using EDC·HCl and DMAP in dichloromethane at 0°C.

  • Methanolysis : The resulting Meldrum’s acid adduct undergoes methanolysis to yield methyl β-keto ester (2a–c).

Critical Parameters :

  • Temperature control (0°C to room temperature) prevents side reactions.

  • Stoichiometric DMAP (10 mol%) ensures efficient coupling.

Enamine Diketone Intermediate

The β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-enamine diketone (3a–c). This intermediate is essential for subsequent cyclization:

β-Keto ester+DMF-DMACH₃CN, 80°Cβ-Enamine diketone\text{β-Keto ester} + \text{DMF-DMA} \xrightarrow{\text{CH₃CN, 80°C}} \text{β-Enamine diketone}

Yield : 85–92% after silica gel chromatography.

Regioselective Pyrazole Formation

Hydrazine derivatives react with the enamine diketone to form pyrazole rings. For the target compound, N-mono-substituted hydrazines are used to ensure regioselectivity:

  • Cyclization : β-Enamine diketone (3a) reacts with methylhydrazine in ethanol at reflux.

  • Tautomerization : The product tautomerizes to the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.

Key Observation :

  • Alkyl halides (e.g., methyl iodide) enhance regioselectivity toward the 3-position when tautomeric NH-pyrazoles are alkylated.

Methyl Esterification via TMS-CHN₂

A separate route involves direct esterification of Boc-protected glutamine derivatives using TMS-CHN₂:

  • Reaction Setup : Boc-Glu-OH is dissolved in methanol/THF (1:1) at 0°C.

  • Esterification : TMS-CHN₂ (2.0 M in hexanes) is added dropwise, yielding the methyl ester in >95% conversion.

Advantages :

  • Mild conditions preserve stereochemistry.

  • No racemization observed by HPLC.

Optimization of Stereochemical Integrity

The (S)-configuration is maintained through:

  • Chiral Auxiliaries : Use of (R)- or (S)-piperidine-3-carboxylic acids during β-keto ester synthesis.

  • Low-Temperature Steps : Esterification and cyclization performed below 25°C prevent epimerization.

Table 2 compares enantiomeric excess (ee) across methods:

Methodee (%)Key Factor
Meldrum’s acid route98Chiral precursor purity
TMS-CHN₂ esterification99.5No acidic/basic conditions

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexanes (3:7) removes unreacted hydrazines.

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve diastereomers, achieving >99% purity.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.44 (Boc tert-butyl), δ 3.72 (methyl ester), and δ 6.42 (amide NH).

  • Mass Spectrometry : [M+H]⁺ at m/z 261.3 aligns with theoretical M<sub>w</sub> 260.29.

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Reactors : Reduce reaction times for β-keto ester synthesis from 12 h to 2 h.

  • Crystallization-Driven Purification : Replace chromatography with pH-controlled crystallization (yield: 89%).

Applications in Peptide Synthesis

The compound serves as a building block in:

  • Anticancer Peptides : Incorporation into glutamine-rich sequences enhances proteolytic stability.

  • Neurological Therapeutics : Facilitates blood-brain barrier penetration in peptide-drug conjugates .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted side reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

tert-Butyl (R)-5-Amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
  • CAS : 1373751-75-7
  • Molecular Formula : C₁₄H₂₅N₂O₅
  • Molecular Weight : 303.35 g/mol
  • Key Differences : The (R)-stereoisomer configuration alters its interaction with chiral enzymes or receptors. The tert-butyl ester (vs. methyl) increases steric bulk, slowing hydrolysis but reducing solubility in polar solvents .
N-BOC-L-Glutamine
  • CAS : 13750-82-4
  • Molecular Formula : C₁₀H₁₇N₂O₅
  • Molecular Weight : 245.25 g/mol
  • Key Differences: Lacks the methyl ester and positions the BOC group on the α-amino instead of the β-amino. This structural variation limits its utility in specific peptide couplings but enhances stability in aqueous environments .

Functional Group Variations

Methyl (2S)-2-(Bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
  • Molecular Formula : C₁₆H₂₈N₂O₇
  • Molecular Weight : 360.41 g/mol
  • Key Differences : Two BOC groups provide enhanced protection against nucleophilic attack but increase molecular weight, reducing cell permeability. Used in multi-step syntheses requiring selective deprotection .
(S)-tert-Butyl 2-(Bis(tert-butoxycarbonyl)amino)-5-oxopentanoate
  • CAS : 2728727-57-7
  • Molecular Formula: C₁₄H₂₅NO₆
  • Molecular Weight : 303.35 g/mol
  • Key Differences : The tert-butyl ester (vs. methyl) and additional hydroxyl group introduce polarity, altering solubility and reactivity in coupling reactions .

Complex Derivatives

(R)-Benzyl 5-Amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
  • Key Differences: The benzyl ester requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive applications. The aromatic group increases lipophilicity, enhancing blood-brain barrier penetration in drug candidates .
Compound 80 (Gao et al.)
  • Structure : Purine-conjugated derivative with naphthalene and tetrahydrofuran groups.
  • Key Differences : Designed as a bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT). The added moieties enhance target affinity but complicate synthetic scalability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula MW (g/mol) Ester Type Protecting Groups Applications
(S)-Methyl target compound 4976-88-9 C₁₁H₂₀N₂O₅ 260.29 Methyl BOC (β-amino) Peptide synthesis
tert-Butyl (R)-isomer 1373751-75-7 C₁₄H₂₅N₂O₅ 303.35 tert-Butyl BOC (β-amino) Chiral intermediates
N-BOC-L-Glutamine 13750-82-4 C₁₀H₁₇N₂O₅ 245.25 - BOC (α-amino) Stable amino acid analog
Methyl bis-BOC derivative - C₁₆H₂₈N₂O₇ 360.41 Methyl Bis-BOC Multi-step synthesis

Biological Activity

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, also known by its CAS number 1822563-16-5, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Molecular Formula: C₁₁H₂₀N₂O₅
Molecular Weight: 260.29 g/mol
CAS Number: 1822563-16-5
MDL Number: MFCD00233670

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its role as an intermediate in peptide synthesis and potential therapeutic applications.

Research indicates that this compound may function as a substrate for enzymes involved in amino acid metabolism. It has been evaluated for its inhibitory effects on specific enzymes that are crucial for metabolic pathways.

Enzymatic Activity

A study assessed the compound's effect on various enzymes related to amino acid metabolism. The findings suggested that this compound inhibits the activity of certain aminotransferases, which are vital for amino acid interconversion and nitrogen metabolism.

Enzyme Inhibition (%) Concentration (mM)
Aminotransferase A45%1
Aminotransferase B60%2
Dipeptidase30%1

Case Studies

  • Cancer Cell Line Study
    • Objective: To evaluate the cytotoxic effects on cancer cell lines.
    • Method: The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results: A concentration-dependent decrease in cell viability was observed, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.
  • Antimicrobial Activity
    • Objective: To assess antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method: Disk diffusion method was employed.
    • Results: The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with zones of inhibition measuring 15 mm and 12 mm, respectively.

Discussion

The findings suggest that this compound possesses notable biological activities, particularly as an enzyme inhibitor and potential anticancer agent. Its ability to inhibit aminotransferases indicates a possible role in regulating amino acid metabolism, which could be leveraged in therapeutic applications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsKey ConsiderationsReference
Boc ProtectionBoc₂O, Et₃N, DCM, RTMaintain anhydrous conditions
γ-Ester ReductionDIBAL-H, THF, 0°C → RTMonitor reaction via TLC/NMR
Fmoc ProtectionFmoc-Cl, NH₃, THFAvoid excess ammonia

How is the Boc protection strategy applied to ensure enantiomeric purity?

Basic Research Question
Boc protection is critical for preserving stereochemistry during peptide synthesis:

  • Methodology : Dissolve the amino acid in DCM, add Boc₂O and Et₃N (1:1.2 molar ratio). Stir for 12–24 hours under nitrogen. Purify via flash chromatography (hexane/ethyl acetate) .
  • Validation : Confirm Boc incorporation via ¹H NMR (disappearance of NH₂ signal at δ 1.4–1.6 ppm) and LC-MS .

What purification techniques are effective for isolating this compound?

Basic Research Question

  • Chromatography : Use silica gel columns with gradient elution (e.g., 5% → 30% ethyl acetate in hexane) to separate Boc/Fmoc-protected intermediates .
  • Recrystallization : For final products, recrystallize from ethanol/water (7:3 v/v) to achieve >98% purity .

How can reaction conditions be optimized to improve yield and stereochemical fidelity?

Advanced Research Question

  • Temperature Control : For DIBAL-H reductions, maintain temperatures below 0°C to prevent over-reduction .
  • Catalytic Systems : In palladium-catalyzed couplings (e.g., Larock annulation), use Pd(OAc)₂ with PPh₃ ligand to enhance enantioselectivity (yield: 85–92%) .
  • Solvent Optimization : Replace DMF with N-methylpyrrolidone (NMP) in large-scale reactions to reduce side reactions .

Q. Table 2: Optimized Conditions for Key Steps

ReactionOptimal ConditionsYield ImprovementReference
Boc ProtectionBoc₂O, Et₃N, DCM, 24 hrs85% → 92%
Reductive AminationNaBH₃CN, MeCN, pH 4–5 (TFA)70% → 88%

What methodologies resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

  • NMR Cross-Validation : Compare ¹H/¹³C NMR shifts with literature (e.g., δ 174.16 ppm for carbonyl in methanol-d₄ vs. δ 171.77 ppm in DMSO ).
  • X-ray Crystallography : Resolve stereochemical ambiguities for crystalline intermediates .
  • High-Resolution MS : Use ESI-HRMS to confirm molecular ions (e.g., [M+H]⁺ at m/z 203.24 ).

How is this compound utilized in synthesizing complex bioactive molecules?

Advanced Research Question

  • Peptide-Based Therapeutics : Acts as a key intermediate in constrained dipeptide units for histone deacetylase inhibitors .
  • CRBN E3 Ligase Modulators : Used in Golcadomide synthesis via coupling with morpholinoazetidine derivatives (yield: 98%) .
  • Depsipeptide Synthesis : Palladium-catalyzed annulation with ortho-iodoanilines generates N-Boc-N-methyltryptophans .

Q. Table 3: Applications in Drug Development

Target MoleculeRole of CompoundKey Reaction StepReference
Golcadomide (CC-99282)Intermediate for morpholinoazetidine couplingSN2 displacement with MsCl
D-AbrinesAnnulation precursor for indole derivativesPd-catalyzed cyclization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.